molecular formula C18H15ClFN3O B2626195 2-chloro-4-fluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034368-73-3

2-chloro-4-fluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2626195
CAS No.: 2034368-73-3
M. Wt: 343.79
InChI Key: KQADXAIRHYAYHT-UHFFFAOYSA-N
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Description

This compound is a derivative of phenylpyrazoles . Phenylpyrazoles are compounds containing a pyrazole bound to a phenyl group . Pyrazoles are often used in the synthesis of various pharmaceuticals due to their wide range of biological activities.

Scientific Research Applications

Synthesis and Pharmacological Potential :The chemical structure of 2-chloro-4-fluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide implies its potential involvement in synthesizing compounds with pharmacological activities. Studies have demonstrated the synthesis of various benzamide and pyrazole derivatives, reflecting the structural components of this compound, which exhibit significant biological activities. For instance, benzothiazole and pyrazole structures have been associated with better pharmacological activity, leading to the synthesis of derivatives with various functional groups, exhibiting antimicrobial and antioxidant activities (Raparla et al., 2013). Similarly, research involving the synthesis of benzamide and pyrazole derivatives has shown the potential for antitumor and antimicrobial activities, highlighting the chemical's role in drug discovery and medicinal chemistry (D. Raffa et al., 2019).

Chemical Structure Analysis and Characterization :The synthesis and structural characterization of compounds related to this compound have been explored, with X-ray structure, Hirshfeld surface analysis, and DFT calculations being used to elucidate their molecular structure and interactions. These studies provide insights into the crystal packing, stabilization by hydrogen bonds, and the contribution of electrostatic energy, which are crucial for understanding the chemical behavior and potential applications of these compounds (A. Saeed et al., 2020).

Radiotracer Development for Biomedical Imaging :Compounds with structural similarities to this compound have been synthesized and evaluated as potential radiotracers. For instance, the development of radiolabeled compounds for studying cannabinoid receptors in the brain using positron emission tomography demonstrates the relevance of these chemical structures in the field of diagnostic imaging and neurological research (†. R. Katoch-Rouse et al., 2003).

Properties

IUPAC Name

2-chloro-4-fluoro-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O/c19-17-10-15(20)6-7-16(17)18(24)21-8-9-23-12-14(11-22-23)13-4-2-1-3-5-13/h1-7,10-12H,8-9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQADXAIRHYAYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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